2-氧代-2H-香豆素-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

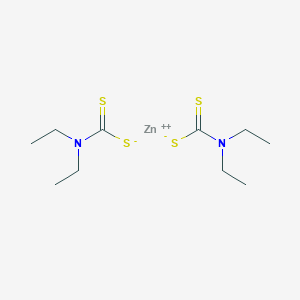

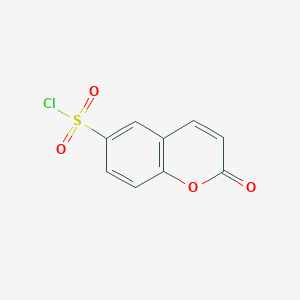

The synthesis of 2-Oxo-2H-chromene-6-sulfonyl chloride involves several chemical reactions, starting from basic chromene compounds. The synthesis pathways can vary, but typically involve substitutions and condensation reactions. For example, derivatives of chromene, such as 6-fluoro-7-chloro-4-oxo-4H-chromene, can be synthesized and subsequently transformed into sulfonyl chloride compounds through appropriate reactions (Barili et al., 2001).

Molecular Structure Analysis

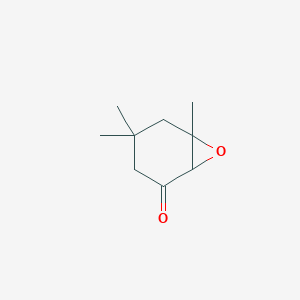

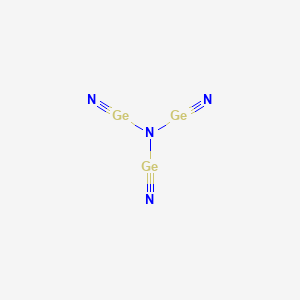

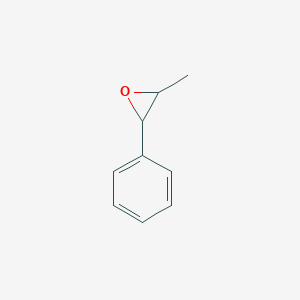

The molecular structure of 2-Oxo-2H-chromene-6-sulfonyl chloride is characterized by spectroscopic methods such as NMR and X-ray crystallography. The structure typically features a chromene backbone with a sulfonyl chloride group attached, contributing to its reactivity and application in chemical synthesis. For instance, the crystal structure of similar chromene derivatives has been examined, showing how substitutions at different positions affect the molecular geometry and physical properties (Liu & Yang, 2008).

Chemical Reactions and Properties

2-Oxo-2H-chromene-6-sulfonyl chloride participates in a variety of chemical reactions, including condensation and coupling reactions, due to the reactivity of the sulfonyl chloride group. It can act as an electrophile in nucleophilic substitution reactions, allowing for the synthesis of a wide range of chemical compounds. The sulfonyl group significantly impacts the compound's reactivity, making it a valuable intermediate in organic synthesis (Al-Kindy et al., 2017).

Physical Properties Analysis

The physical properties of 2-Oxo-2H-chromene-6-sulfonyl chloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which the compound can be used in chemical reactions and for its storage and handling. The planarity and steric configuration of the chromene ring, along with the presence of the sulfonyl chloride group, contribute to its physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are largely dictated by the sulfonyl chloride group attached to the chromene backbone. The compound's reactivity towards nucleophiles, its susceptibility to hydrolysis, and its behavior in various chemical environments can be studied through experimental and theoretical methods to understand its behavior in complex chemical reactions.

科学研究应用

三氟甲基化和氯化

研究已经集中在三氟甲磺酰氯(CF3SO2Cl)在形成C–CF3、C–SCF3、C–SOCF3和C–Cl键中的利用上。对CF3SO2Cl作为亲电氯化试剂的独家保留已被利用,重点放在对对映选择性氯化的强调上,突出了其在合成具有潜在应用于制药和农药的氟化有机化合物中的重要性(Hélène Chachignon, H. Guyon, & D. Cahard, 2017)。

环境修复

一项关于基本硫酸铬的清洁生产方法的研究讨论了将六价铬还原为三价铬以进行 less 有毒的生产过程。这项研究表明了对于利用先进化学过程进行环境修复和可持续工业实践的更广泛兴趣(R. C. Panda et al., 2016)。

抗菌活性

已经对含有香豆素基团的化合物的有希望的抗菌活性进行了审查,重点放在芳基磺酰胺上。这突显了这种化学结构在开发新的抗菌剂中的重要性,暗示了2-氧代-2H-香豆素-6-磺酰氯在合成具有抗菌性能的化合物中的潜在应用(S. Rathore et al., 2021)。

水分解和氢气生产

一篇关于光催化剂材料用于将水分解为H2和O2的评论讨论了某些核心结构的重要性,比如香豆素-6-酮,在开发高效和环保的氢气生产方法中的作用。这暗示了香豆素衍生物在可再生能源技术中的潜在应用(A. Kudo & Y. Miseki, 2009)。

环境处理中的氧化过程

通过光催化或光敏化氧化硫化合物,包括与香豆素衍生物相关的化合物,表明了这些化合物在环境应用中的相关性。它们被用于减轻工业排放中的恶臭效应和毒性,展示了它们在空气质量管理中的作用(C. Cantau et al., 2007)。

安全和危害

属性

IUPAC Name |

2-oxochromene-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIPMBGUDSOVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370979 |

Source

|

| Record name | Coumarin-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2H-chromene-6-sulfonyl chloride | |

CAS RN |

10543-42-7 |

Source

|

| Record name | Coumarin-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)